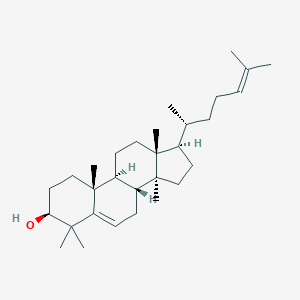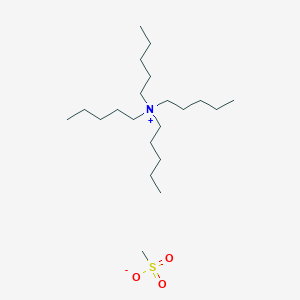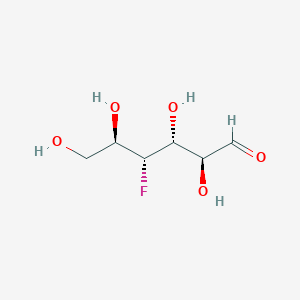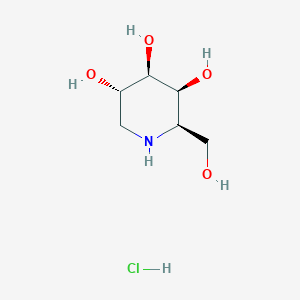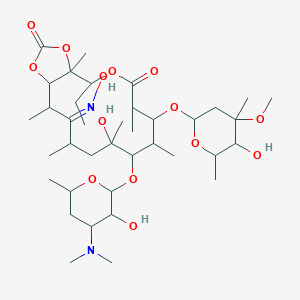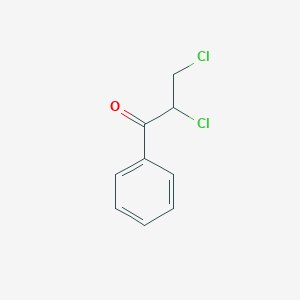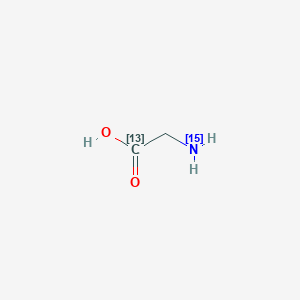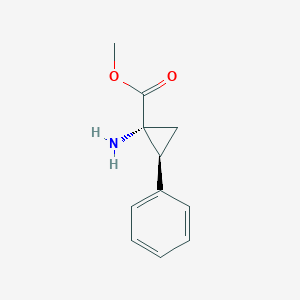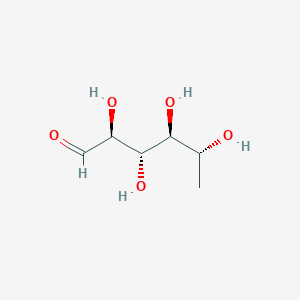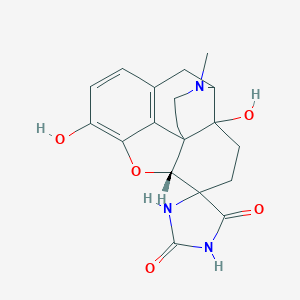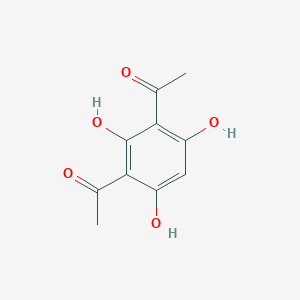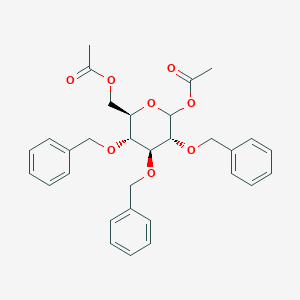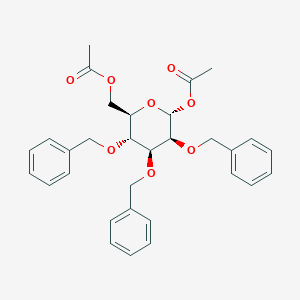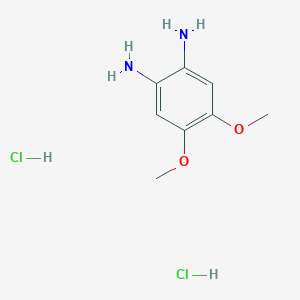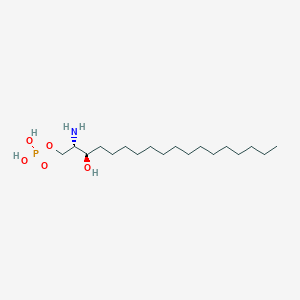
Sphinganine 1-phosphate
Vue d'ensemble
Description
Synthesis Analysis
S1P synthesis involves the phosphorylation of sphinganine, a process catalyzed by sphingosine kinases. This conversion is crucial for S1P's role as a signaling molecule. Platelets have been identified as a significant source of extracellular S1P, particularly in the vascular system, where S1P plays a critical role in regulating vascular biology and platelet function (Yatomi et al., 2001). The synthesis pathways exhibit tissue-specific regulation and are essential for maintaining the balance between S1P and its precursors, impacting various signaling pathways and cellular responses.
Applications De Recherche Scientifique
Synthesis Applications : S1P is useful in synthesizing phosphorylated sphingoid bases for scientific research (Boumendjel & Miller, 1994).
Impact on Cell Motility and Adhesion : It inhibits integrin-dependent motility of melanoma cells induced by the extracellular matrix but does not affect adhesion to the matrix (Sadahira et al., 1994).
Role in Cell Signaling : S1P acts both extracellularly as a ligand for cell surface receptors and intracellularly as second messengers, regulating cell proliferation and survival (Van Brocklyn et al., 1998).
Therapeutic Potential : It improves acute liver and kidney injuries after hepatic ischemia/reperfusion by inhibiting necrosis and apoptosis and improving vascular integrity (Park et al., 2010).
Neurological Research : S1P modulates spinal nociceptive processing through the inhibition of neuronal cAMP synthesis (Coste et al., 2008).
Vital Roles in Cellular Functions : It plays vital roles in cell survival, proliferation, migration, heat stress, and cell wall integrity pathways (Mukhopadhyay et al., 2008).
Methodological Development : Methods have been developed for determining sphingosine-1-phosphate lyase activity, crucial in studying sphingolipid catabolism (Reina et al., 2012).
Role in Cellular Aggregation and Junction Formation : S1P activates the G protein-coupled receptor EDG-1, inducing cell-cell aggregation, enhanced expression of cadherins, and formation of adherens junctions (Lee et al., 1998).
Biochemical Analysis and Monitoring : Various methods have been developed for monitoring plasma concentrations of S1P and related compounds, which can lead to new pharmacological findings (Schmidt et al., 2006).
Developmental Importance in Drosophila : Regulation of sphingolipid signaling molecules by Sply is essential for development, muscle integrity, reproduction, and larval viability in Drosophila (Herr et al., 2003).
Safety And Hazards
Orientations Futures
S1P signaling is essential for vascular development, neurogenesis, and lymphocyte trafficking . The unique mode of signaling of this lysophospholipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones . The role of S1P in the pathogenesis of inflammatory diseases has been linked to the genomic studies of S1P-targeted drugs in inflammatory diseases to provide a basis for targeted drug development .
Propriétés
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313490 | |
| Record name | Sphinganine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphinganine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphinganine 1-phosphate | |
CAS RN |
19794-97-9 | |
| Record name | Sphinganine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphinganine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphinganine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



